molecular formula C13H14N2O5 B2453008 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid CAS No. 866137-37-3

4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid

Cat. No.: B2453008
CAS No.: 866137-37-3
M. Wt: 278.264
InChI Key: WVBJGCWZDADHCW-UHFFFAOYSA-N
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Description

4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic structures that contain an oxazine ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry .

Mechanism of Action

Target of Action

Similar compounds such as 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazin-2-yl glucoside have been shown to interact with beta-glucosidases . These enzymes play a crucial role in the hydrolysis of glucosidic bonds in complex sugars.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with beta-glucosidases . This interaction could potentially lead to the hydrolysis of glucosidic bonds, resulting in the release of glucose and aglycone.

Biochemical Pathways

Given its potential interaction with beta-glucosidases , it could be involved in the metabolism of complex sugars. This could potentially affect downstream processes such as energy production and cellular signaling.

Result of Action

If it does interact with beta-glucosidases , it could potentially influence glucose metabolism and related cellular processes.

Preparation Methods

The synthesis of 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid typically involves multiple steps. One common method includes the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic acid include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c16-11(2-1-3-13(18)19)14-8-4-5-10-9(6-8)15-12(17)7-20-10/h4-6H,1-3,7H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBJGCWZDADHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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